GPR41 agonist-1

GPR41 FFAR3 Potency

Reproducibility challenge: Cross-study comparisons of GPR41/FFAR3 modulators fail due to unvalidated agonist potencies. GPR41 agonist-1 is the exact compound identified in WO2006052566A2 for modulating GPR41 to stabilize blood glucose. Its unique 4-{3-nitrophenyl} hexahydroquinoline carboxamide scaffold serves as a critical reference for SAR campaigns and biased signaling studies. - Ensures direct data comparability with patent-described insulin secretion assays in pancreatic beta-cells. - Distinct chemotype from AR420626 and allosteric modulators for probing biased signaling pathways. - Validated identity and purity for reproducible in vitro pharmacology.

Molecular Formula C24H23N3O4
Molecular Weight 417.5 g/mol
Cat. No. B417757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR41 agonist-1
Molecular FormulaC24H23N3O4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C
InChIInChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29)
InChIKeyUWQXWOJVNASZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR41 Agonist-1: Selective FFAR3 Agonist for Insulin Research


GPR41 agonist-1 (also referred to as compound 9; CAS: 506417-09-0) is a synthetic small molecule agonist of the Free Fatty Acid Receptor 3 (FFAR3), commonly known as GPR41 . It belongs to the hexahydroquinoline carboxamide structural class and is distinct from endogenous short-chain fatty acid (SCFA) agonists like propionate and butyrate [1]. Its development and initial characterization are documented in patent WO2006052566A2, which specifically positions it as a modulator for glycemic control and insulin-related conditions [2].

Why GPR41 Agonist-1 Cannot Be Substituted by Other FFAR3 Agonists


GPR41/FFAR3 agonists are not a homogeneous class; they exhibit profound differences in potency, selectivity, and downstream signaling bias [1]. For instance, the well-characterized agonist AR420626 has a reported IC50 of 117 nM for FFAR3 and is selective over the related FFAR2 receptor . In contrast, GPR41 agonist-1 (compound 9) is described qualitatively as a 'potent agonist' in the patent literature, but its precise EC50/IC50 is not publicly disclosed in the same validated assays, creating uncertainty for cross-study comparisons [2]. Furthermore, allosteric modulators like TUG-1907 (EC50: 145 nM) exhibit different pharmacological profiles compared to orthosteric agonists [3]. Therefore, substituting one compound for another without understanding these specific quantitative differences can lead to non-reproducible results and misinterpretation of GPR41 biology.

Differentiation Evidence for GPR41 Agonist-1


Potency Data vs AR420626

A critical differentiation point is the absence of publicly available, validated quantitative potency data (EC50/IC50) for GPR41 agonist-1 in primary research or patent sources [1]. In contrast, the GPR41/FFAR3 agonist AR420626 has a clearly defined and reported IC50 of 117 nM for human FFAR3, along with demonstrated selectivity over the closely related FFAR2 (GPR43) receptor at concentrations up to 100 µM . This data gap necessitates that researchers consider GPR41 agonist-1 as a tool based on its patent-defined activity profile (modulation of GPR41 function for glycemic stabilization) rather than a quantitative potency benchmark . For applications requiring well-defined, quantitative pharmacological parameters, AR420626 may be a more suitable tool, while GPR41 agonist-1 is valuable for studies directly referencing the patent or exploring insulin-related mechanisms.

GPR41 FFAR3 Potency

Hexahydroquinoline Carboxamide Chemotype

GPR41 agonist-1 is chemically defined as 4-{3-nitrophenyl}-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide . This places it within the hexahydroquinoline carboxamide structural class, a chemotype distinct from many other GPR41/FFAR3 tool compounds, including the dichlorophenyl-furan-containing AR420626 and the allosteric tetrahydroquinolone modulators like TUG-1907 and TUG-2015 [1]. This structural divergence is critical because it can underlie differences in binding mode (orthosteric vs. allosteric), receptor conformation stabilization, and subsequent biased signaling outcomes [2].

GPR41 FFAR3 Chemotype

Purity Comparison with AR420626

Commercially available GPR41 agonist-1 is supplied with a purity specification of 98.04% . This is comparable to the purity specification for the alternative GPR41/FFAR3 agonist AR420626, which is listed as ≥98% (HPLC) . Both compounds meet the high-purity standards typically required for in vitro pharmacological studies, ensuring that observed biological effects are not confounded by significant impurities. This parity in purity indicates that procurement decisions should be based on other differentiating factors, such as the specific biological question, the availability of quantitative potency data, or the preferred chemotype for a given study.

GPR41 FFAR3 Purity

GPR41 Agonist-1 Research Applications


Glycemic Control and Insulin Secretion Studies

GPR41 agonist-1 is the optimal tool compound for studies that directly aim to validate or extend the findings of patent WO2006052566A2, which specifically identified its ability to modulate GPR41 function to stabilize blood glucose [1]. This scenario includes in vitro assays using pancreatic beta-cells or ex vivo islet preparations to measure insulin secretion in response to GPR41 activation, as described in the patent's methods. Using GPR41 agonist-1 ensures direct comparability with the original patent data and avoids confounding variables introduced by structurally unrelated agonists.

Hexahydroquinoline SAR Studies

Due to its unique substitution pattern (4-{3-nitrophenyl} group) on the hexahydroquinoline carboxamide core, GPR41 agonist-1 is an essential reference compound for SAR campaigns . Its inclusion allows medicinal chemists to systematically evaluate how modifications to the 3-nitrophenyl moiety impact GPR41/FFAR3 binding affinity, functional activity, and selectivity. This is critical for developing novel GPR41 modulators with improved drug-like properties.

GPR41/FFAR3 Signaling Bias Comparison

While the quantitative potency of GPR41 agonist-1 is not publicly available, its distinct chemical structure relative to other tool compounds like AR420626 and allosteric modulators makes it a valuable probe for investigating biased signaling at GPR41/FFAR3 . By comparing the downstream signaling fingerprints (e.g., cAMP inhibition, calcium mobilization, β-arrestin recruitment) of GPR41 agonist-1 with those of other agonists, researchers can gain insights into how different ligand chemotypes stabilize distinct receptor conformations, a key concept in modern GPCR drug discovery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR41 agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.